molecular formula C7H3BrN2O2S B8631829 7-bromo-5-nitro-1,2-benzothiazole

7-bromo-5-nitro-1,2-benzothiazole

Cat. No.: B8631829
M. Wt: 259.08 g/mol
InChI Key: HMEQEKCPOSIRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-nitro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused with an isothiazole ring, which contains both sulfur and nitrogen atoms. The presence of bromine and nitro groups at specific positions on the benzene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-nitro-1,2-benzothiazole typically involves the nitration of 7-bromo-benzo[d]isothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-5-nitro-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido, cyano, and organometallic derivatives.

    Reduction Reactions: Products include 7-bromo-5-amino-benzo[d]isothiazole.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

7-bromo-5-nitro-1,2-benzothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-bromo-5-nitro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to specific biological targets .

Comparison with Similar Compounds

  • 5-Bromo-benzo[d]isothiazole-7-carboxylic acid
  • 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
  • 5-Nitro-benzo[d]isothiazole

Comparison: 7-bromo-5-nitro-1,2-benzothiazole is unique due to the simultaneous presence of both bromine and nitro groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

7-bromo-5-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H3BrN2O2S/c8-6-2-5(10(11)12)1-4-3-9-13-7(4)6/h1-3H

InChI Key

HMEQEKCPOSIRRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-5-nitro-benzaldehyde oxime (1.98 g, 5.97 mmol) and p-toluenesulfonic acid (567 mg, 2.98 mmol) in n-butanol (20 mL) was heated to reflux for 16 h. The reaction mixture was cooled and concentrated. The residue was treated with water followed by saturated sodium bicarbonate solution and then was extracted with dichloromethane (3×20 mL). The combined organic fractions were washed with water, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (20% ethyl acetate:hexanes) afforded 1.0 g (65%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 9.21 (s, 1H), 8.95 (s, 1H), 8.59 (s, 1H).
Name
3-bromo-2-tert-butylsulfanyl-5-nitro-benzaldehyde oxime
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
65%

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